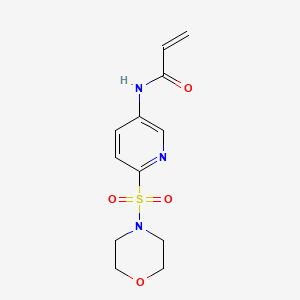
N-(6-(モルホリノスルホニル)ピリジン-3-イル)アクリルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a morpholinosulfonyl group and an acrylamide moiety, making it a versatile molecule for research and industrial purposes.
科学的研究の応用
N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is utilized in the development of advanced materials and chemical processes.
作用機序
Target of Action
The primary target of N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme involved in the salvage pathway of NAD+ biosynthesis and has emerged as a promising target for the discovery of anticancer drugs .
Mode of Action
N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide interacts with NAMPT, inhibiting its function . This inhibition disrupts the NAD+ biosynthesis pathway, which is crucial for energy metabolism and cell survival. As a result, the compound can induce cell death in cancer cells .
Biochemical Pathways
By inhibiting NAMPT, N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide affects the NAD+ biosynthesis pathway . NAD+ is a coenzyme involved in redox reactions, and its depletion can lead to the disruption of energy metabolism and induction of cell death .
Result of Action
The inhibition of NAMPT by N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide leads to the depletion of NAD+, disrupting energy metabolism and inducing cell death . This makes the compound a potential anticancer agent, particularly against cancer types that are reliant on NAD+ biosynthesis for survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide typically involves the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine derivative, which is then functionalized with a morpholinosulfonyl group.
Introduction of the Acrylamide Group: The functionalized pyridine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
類似化合物との比較
Similar Compounds
N-(6-(morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound shares a similar pyridine and morpholine structure but differs in its additional imidazo[2,1-b]thiazole moiety.
N-(6-(morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another related compound with a similar core structure but different substituents.
Uniqueness
N-(6-(morpholinosulfonyl)pyridin-3-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(6-morpholin-4-ylsulfonylpyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-11(16)14-10-3-4-12(13-9-10)20(17,18)15-5-7-19-8-6-15/h2-4,9H,1,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBBYMSBAVPPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
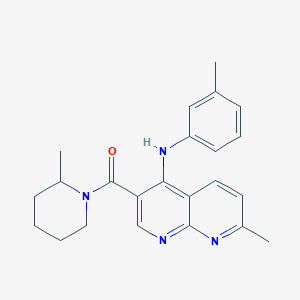
![2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2432942.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2432944.png)
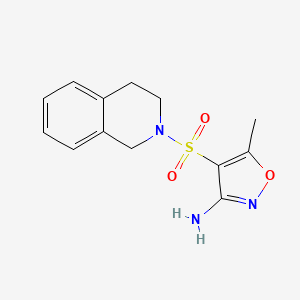
![ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2432951.png)
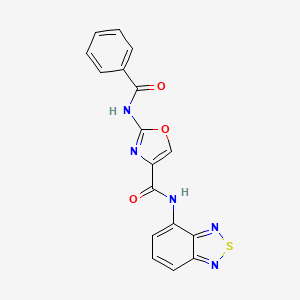

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B2432954.png)
![1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2432957.png)
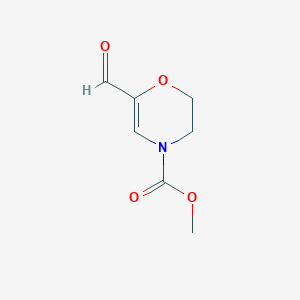
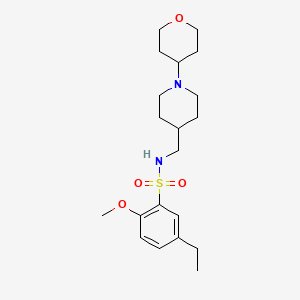
![N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2432962.png)
![2-{[5-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B2432964.png)
